Synthesis and Preparation of 1,3,5-Triethylbenzene: An In-depth Technical Guide
Synthesis and Preparation of 1,3,5-Triethylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and preparation of 1,3,5-triethylbenzene, a key intermediate in various fields of chemical research, including supramolecular chemistry and as a building block for more complex organic molecules. This document details the prevalent synthetic methodologies, including the classical Friedel-Crafts alkylation and disproportionation of diethylbenzene. It offers in-depth experimental protocols, a comparative analysis of synthetic routes, and detailed characterization data. Furthermore, this guide illustrates the underlying reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
1,3,5-Triethylbenzene is a symmetrically substituted aromatic hydrocarbon. Its unique structural properties make it a valuable scaffold in the design of complex molecular architectures. The controlled and efficient synthesis of 1,3,5-triethylbenzene is, therefore, of significant interest to the scientific community. This guide will focus on the most common and effective methods for its preparation, providing the necessary details for replication and optimization in a laboratory setting.
Synthetic Methodologies
The preparation of 1,3,5-triethylbenzene can be primarily achieved through two main synthetic routes:
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Friedel-Crafts Alkylation of Benzene (B151609): This is the most traditional and widely employed method, involving the electrophilic substitution of benzene with an ethylating agent in the presence of a Lewis acid catalyst.
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Disproportionation of Diethylbenzene: This industrial method involves the redistribution of ethyl groups among diethylbenzene molecules, often in the presence of a suitable catalyst.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of benzene with an ethylating agent, such as ethyl bromide, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃), is a fundamental method for forging carbon-carbon bonds with aromatic rings.[1] The reaction proceeds through the formation of an ethyl carbocation or a polarized complex which then acts as the electrophile.
Reaction Scheme:
C₆H₆ + 3 CH₃CH₂Br --(AlCl₃)--> C₆H₃(CH₂CH₃)₃ + 3 HBr
The formation of the 1,3,5-isomer is favored under conditions that allow for thermodynamic equilibrium. Although the ethyl group is an ortho-, para-director under kinetic control, the steric hindrance in the ortho position of a di- and tri-substituted benzene ring makes the 1,3,5-isomer the most thermodynamically stable product.
Disproportionation of Diethylbenzene
In industrial settings, 1,3,5-triethylbenzene can be obtained from the disproportionation of diethylbenzene. This process involves heating diethylbenzene with a catalyst, leading to the transfer of ethyl groups and the formation of benzene, triethylbenzene (B13742051), and other polyethylated benzenes. The concentration of the 1,3,5-isomer in the resulting triethylbenzene mixture can be enriched by controlling the reaction conditions.
Experimental Protocols
Synthesis of 1,3,5-Triethylbenzene via Friedel-Crafts Alkylation
This protocol is adapted from a literature procedure and is a reliable method for the laboratory-scale synthesis of 1,3,5-triethylbenzene.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Ethyl Bromide (CH₃CH₂Br)
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Anhydrous Benzene (C₆H₆)
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Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Diethyl ether (or other suitable extraction solvent)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst and Benzene Addition: Anhydrous aluminum chloride is added to the flask, followed by anhydrous benzene. The flask is cooled in an ice bath.
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Ethylating Agent Addition: Ethyl bromide is added dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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Quenching: The reaction is carefully quenched by slowly pouring the reaction mixture over crushed ice containing concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HBr gas will be evolved.
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Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic layer is washed successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,3,5-triethylbenzene. The boiling points of the triethylbenzene isomers are very close, so a fractionating column is necessary for efficient separation.
Purification by Fractional Distillation
The crude 1,3,5-triethylbenzene obtained from the synthesis will likely contain other isomers (1,2,3- and 1,2,4-triethylbenzene) and residual starting materials or solvents. Fractional distillation is an effective method for purification.
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Boiling Point of 1,3,5-Triethylbenzene: 215-216 °C at atmospheric pressure.
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Boiling Points of other isomers: The boiling points of 1,2,3- and 1,2,4-triethylbenzene (B43892) are very close to that of the 1,3,5-isomer, making a highly efficient fractionating column essential for good separation.
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of 1,3,5-triethylbenzene.
Table 1: Comparison of Synthetic Routes for 1,3,5-Triethylbenzene
| Parameter | Friedel-Crafts Alkylation | Disproportionation of Diethylbenzene |
| Starting Materials | Benzene, Ethyl bromide | Diethylbenzene, Ethylbenzene |
| Catalyst | Aluminum Chloride (AlCl₃) | Chloroaluminium catalytic complex |
| Reaction Temperature | 0 °C to Room Temperature | Increased Temperature |
| Reported Yield | High | Concentration of 1,3,5-isomer in triethylbenzene is 74-78 wt.-%.[2] |
| Advantages | Well-established laboratory method, high yields reported. | Utilizes readily available industrial feedstocks. |
| Disadvantages | Polyalkylation can be a side reaction, requires anhydrous conditions. | Produces a mixture of products requiring separation. |
Table 2: Physical and Spectroscopic Data for 1,3,5-Triethylbenzene
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [3][4] |
| Molar Mass | 162.27 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 215-216 °C | [3] |
| Density | 0.862 g/mL at 25 °C | [3] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.83 (s, 3H, Ar-H), 2.60 (q, J=7.6 Hz, 6H, -CH₂-), 1.23 (t, J=7.6 Hz, 9H, -CH₃) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 143.8, 125.8, 28.9, 15.6 | [5] |
| IR (neat, cm⁻¹) ν | 3010, 2965, 2932, 2872, 1605, 1458, 835 | [4] |
| Mass Spectrum (EI, m/z) | 162 (M+), 147, 133, 119, 105, 91 | [4] |
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis of 1,3,5-triethylbenzene.
Caption: Friedel-Crafts Alkylation Mechanism for 1,3,5-Triethylbenzene Synthesis.
Caption: Experimental Workflow for the Synthesis of 1,3,5-Triethylbenzene.
Conclusion
This technical guide has detailed the primary synthetic routes for the preparation of 1,3,5-triethylbenzene, with a focus on the Friedel-Crafts alkylation method. The provided experimental protocols, comparative data, and mechanistic diagrams offer a robust resource for researchers and professionals. The successful synthesis and purification of 1,3,5-triethylbenzene are crucial for its application in advanced chemical synthesis, and this guide provides the foundational knowledge for achieving this outcome efficiently and safely. Further research into more sustainable and atom-economical synthetic routes remains an area of active interest.
References
- 1. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 2. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,3,5-Triethylbenzene | C12H18 | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,3,5-triethyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
